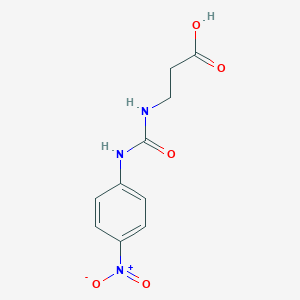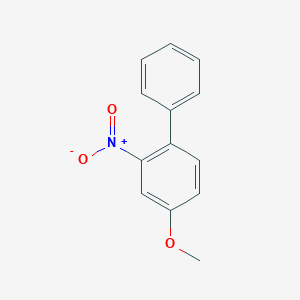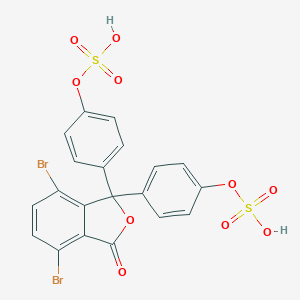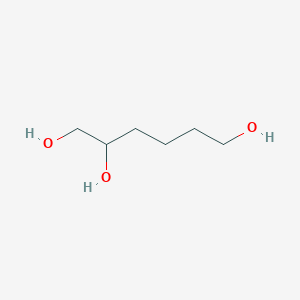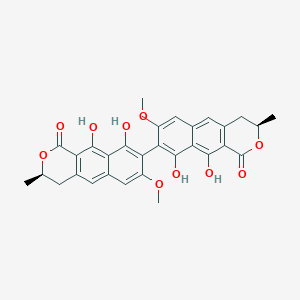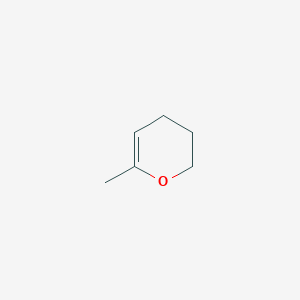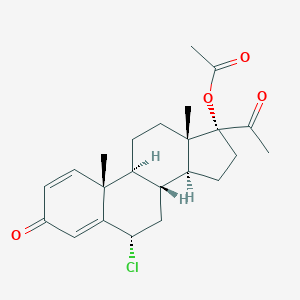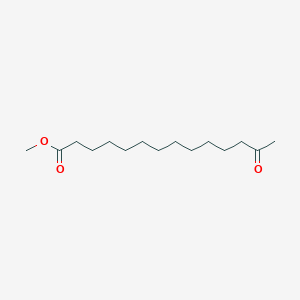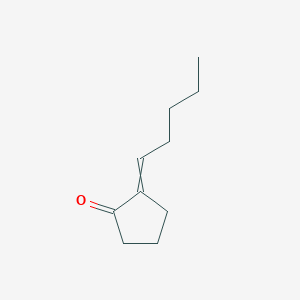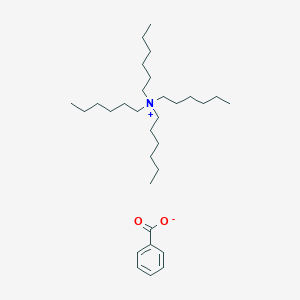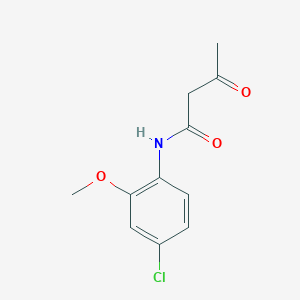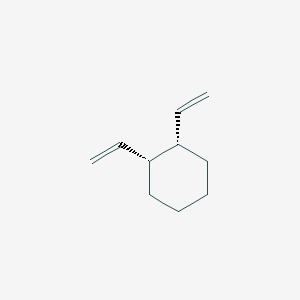![molecular formula C25H46O3Si2 B095158 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- CAS No. 17562-92-4](/img/structure/B95158.png)
3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, also known as 11-Oxo, is a synthetic androstane steroid that has been widely studied for its potential use in scientific research. This compound has been shown to exhibit a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of action of various biological processes. In
Mecanismo De Acción
The mechanism of action of 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- is not fully understood, but it is believed to act as an androgen receptor agonist, meaning that it binds to and activates the androgen receptor in cells. This activation can lead to a variety of downstream effects, including changes in gene expression, protein synthesis, and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- has been shown to exhibit a variety of biochemical and physiological effects, including increased muscle mass and strength, improved insulin sensitivity, and decreased inflammation. It has also been shown to have anti-cancer properties, particularly in prostate cancer cells, and to exhibit anti-oxidant effects that may help protect against oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- in lab experiments is its ability to selectively activate the androgen receptor, allowing researchers to investigate the specific effects of androgens on cellular processes. Additionally, the synthesis method for 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- is relatively simple and efficient, making it a cost-effective option for researchers. However, there are also some limitations to using 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- in lab experiments. For example, its effects may be influenced by other factors such as diet and exercise, making it difficult to isolate the specific effects of the compound. Additionally, its use in humans is not well studied, so its safety and efficacy in this context are not fully understood.
Direcciones Futuras
There are several future directions for research on 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-. One area of interest is its potential use in the treatment of various diseases, such as cancer and metabolic disorders. Additionally, further research is needed to fully understand its mechanisms of action and to investigate its effects in different cell types and under different conditions. Finally, there is a need for more studies on the safety and efficacy of 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- in humans, particularly with regard to its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- involves the reaction of androstenedione with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with a silylating agent such as trimethylsilyl trifluoromethanesulfonate to yield the final product. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce 3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- for scientific research purposes.
Aplicaciones Científicas De Investigación
3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- has been extensively studied for its potential use in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a valuable tool for investigating the mechanisms of these processes. It has also been used to study the effects of androgens on muscle growth and development, as well as to investigate the role of androgens in male sexual function.
Propiedades
Número CAS |
17562-92-4 |
|---|---|
Nombre del producto |
3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)- |
Fórmula molecular |
C25H46O3Si2 |
Peso molecular |
450.8 g/mol |
Nombre IUPAC |
(3R,5S,8S,9S,10S,11S,13S,14S)-10,13-dimethyl-3,11-bis(trimethylsilyloxy)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H46O3Si2/c1-24-14-13-18(27-29(3,4)5)15-17(24)9-10-19-20-11-12-22(26)25(20,2)16-21(23(19)24)28-30(6,7)8/h17-21,23H,9-16H2,1-8H3/t17-,18+,19-,20-,21-,23+,24-,25-/m0/s1 |
Clave InChI |
SVZGBEADGIZYEM-FCROFNNKSA-N |
SMILES isomérico |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canónico |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O[Si](C)(C)C)O[Si](C)(C)C |
Sinónimos |
3α,11β-Bis(trimethylsiloxy)-5α-androstan-17-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




